![molecular formula C18H19N3OS B2501784 3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one CAS No. 2058502-38-6](/img/structure/B2501784.png)
3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one" is a heterocyclic compound that appears to be related to various synthesized compounds with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclization reactions and selective alkylation. For instance, 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones are prepared through nitrosative cyclization followed by regioselective alkylation, which suggests that similar methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones involves reactions between 2-iminocoumarin-3-carboxamides and (2-aminothiophen-3-yl)(aryl)methanones, indicating that multi-step synthetic routes involving amine and carbonyl functionalities could be relevant .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using spectroscopic methods and X-ray crystallography. For example, the study of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one includes structural characterization by FT-IR, NMR, and X-ray diffraction, as well as theoretical calculations using density functional theory (DFT) . These techniques could be employed to determine the molecular structure of "3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one" and to predict its electronic properties.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be complex, as evidenced by the fragmentation of 5-aryl-1-[pyrimidin-2(4)-yl]-3-phenyl-4,5-dihydro-1H-pyrazoles under positive electrospray ionization, which involves the decomposition of heterocyclic fragments . This suggests that the compound of interest may also undergo specific fragmentation patterns or other chemical reactions that could be elucidated through mass spectrometry and other analytical techniques.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The antimicrobial activity of synthesized compounds, like the 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, indicates that the compound may also exhibit biological activities . Furthermore, the antiviral and antitumor activities of some alkylated pyrimidinones and purinones suggest potential pharmacological applications . Theoretical calculations, such as those performed for the pyrazolopyrimidinone derivative, can provide insights into the non-linear optical properties and molecular electrostatic potential, which are relevant for understanding the reactivity and interaction of the compound with biological targets .
科学的研究の応用
Synthesis and Biological Activity
- Pyrimidine derivatives are key in synthesizing compounds with significant antimicrobial and antifungal activities. For example, the synthesis and evaluation of new anti-microbial additives based on pyrimidine derivative incorporated into polyurethane varnish and printing ink paste show very good antimicrobial effects (El‐Wahab et al., 2015).
Antimicrobial and Antifungal Applications
- Compounds synthesized from pyrimidine derivatives exhibit pronounced antitubercular and antimicrobial activities, highlighting their potential in developing treatments against various microbial strains (Kamdar et al., 2011).
Antinociceptive and Anti-inflammatory Properties
- Research into thiazolopyrimidine derivatives indicates that they possess significant antinociceptive and anti-inflammatory activities, suggesting their use in pain management and inflammation control (Selvam et al., 2012).
Antagonistic Activity on Serotonin Receptors
- Studies on pyrazolo[1,5-a]pyrimidine derivatives with amino substituents show they act as potent antagonists of serotonin 5-HT6 receptors, which could be relevant in developing treatments for neuropsychiatric disorders (Ivachtchenko et al., 2013).
Synthesis and Evaluation of Cytotoxicity
- The design and synthesis of pyrazolyl pyrimidine and aminopyrimidine derivatives as potential anticancer agents indicate that these compounds exhibit significant cytotoxicity against various human cancer cell lines, pointing to their potential in cancer research (Alam et al., 2018).
特性
IUPAC Name |
3-phenylsulfanyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-18(8-9-23-14-4-2-1-3-5-14)21-13-6-7-17(21)15-11-19-12-20-16(15)10-13/h1-5,11-13,17H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHQLJDWSRGPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

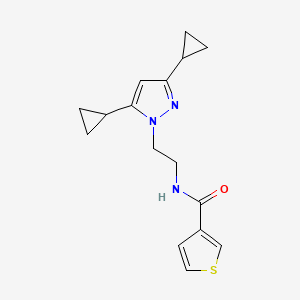
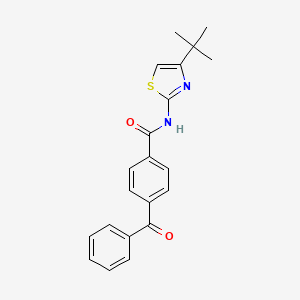
![N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2501704.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2501705.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2501706.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2501709.png)
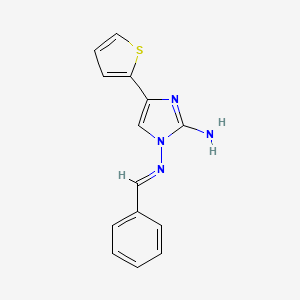
![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2501714.png)
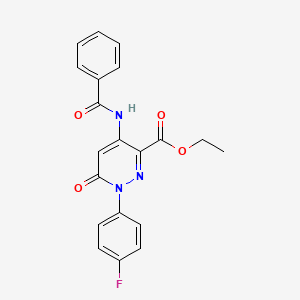
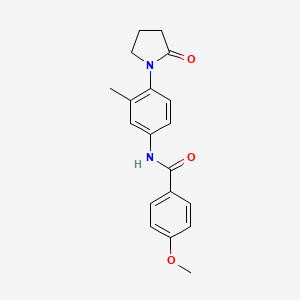
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2501720.png)

